molecular formula C14H20ClN3O B2890302 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride CAS No. 1052552-95-0

5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride

Cat. No.: B2890302
CAS No.: 1052552-95-0
M. Wt: 281.78
InChI Key: VCWNMQIEDBCRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the pentan-1-amine chain and the 4-methylphenyl group. One common synthetic route includes the cyclization of a hydrazide with a nitrile to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives, such as:

  • 1,2,4-Oxadiazole-5-carboxylic acid
  • 3-(4-Methylphenyl)-1,2,4-oxadiazole
  • 5-(4-Methylphenyl)-1,2,4-oxadiazole-3-carboxamide

Compared to these compounds, 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride is unique due to its pentan-1-amine chain, which can enhance its biological activity and specificity .

Properties

IUPAC Name

5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.ClH/c1-11-6-8-12(9-7-11)14-16-13(18-17-14)5-3-2-4-10-15;/h6-9H,2-5,10,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWNMQIEDBCRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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